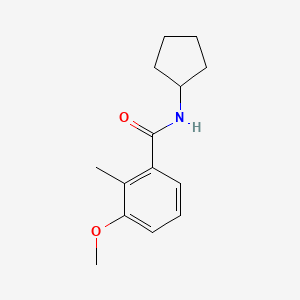

N-cyclopentyl-3-methoxy-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-methoxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-12(8-5-9-13(10)17-2)14(16)15-11-6-3-4-7-11/h5,8-9,11H,3-4,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNMWYUYRAZSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256707 | |

| Record name | Benzamide, N-cyclopentyl-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357147-50-2 | |

| Record name | Benzamide, N-cyclopentyl-3-methoxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-cyclopentyl-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzamide Chemical Space

N-cyclopentyl-3-methoxy-2-methylbenzamide belongs to the class of organic compounds known as benzamides. These are characterized by a carboxamido group attached to a benzene (B151609) ring. The specific substitutions on the benzene ring and the amide nitrogen are what differentiate the vast array of benzamide (B126) derivatives and largely determine their chemical properties and biological activities.

Below is a table detailing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1357147-50-2 |

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| Melting Point | 120.0 - 122.0 °C |

Significance of Benzamide Derivatives in Contemporary Medicinal Chemistry Research

Benzamide (B126) derivatives are a class of compounds with significant and diverse pharmacological activities, making them a focal point in contemporary medicinal chemistry research. walshmedicalmedia.com Their versatile chemical structure allows for a wide range of modifications, leading to the development of drugs with various therapeutic applications.

Historically, substituted benzamides have been prominent as antipsychotic agents, with their mechanism of action often involving the antagonism of dopamine receptors. mdpi.com Compounds like sulpiride and amisulpride are well-known examples that have been used in the treatment of schizophrenia and dysthymia. ijsrst.comnih.gov Their ability to selectively modulate the dopaminergic system has been a key area of investigation. ijsrst.comnih.gov

Beyond their application in psychiatry, benzamide derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer agents: Certain benzamides have been investigated as histone deacetylase (HDAC) inhibitors, showing potential in cancer therapy. researchgate.net

Anti-inflammatory and analgesic properties: Researchers have synthesized novel benzamide derivatives and evaluated their in-vitro and in-vivo anti-inflammatory and analgesic effects. walshmedicalmedia.com

Antimicrobial activity: The benzamide scaffold has been utilized in the development of new antimicrobial agents. walshmedicalmedia.com

Enzyme inhibitors: Benzamide derivatives have been designed and synthesized as inhibitors of various enzymes, such as carbonic anhydrase and acetylcholinesterase, which are implicated in a range of diseases. nih.gov

Neuroprotective agents: More recent research has explored benzamides as sigma-1 receptor agonists, which may have therapeutic potential in central nervous system disorders. nih.gov

The continued interest in benzamide derivatives stems from their proven track record as effective therapeutic agents and the potential for further discovery and development of novel drugs with improved efficacy and safety profiles.

Overview of Current Research Landscape Pertaining to Substituted Benzamides

Retrosynthetic Analysis of N-cyclopentyl-3-methoxy-2-methylbenzamide

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection reveals two key building blocks: 3-methoxy-2-methylbenzoic acid and cyclopentylamine (B150401). This approach simplifies the synthesis into two manageable parts: the preparation of the substituted benzoic acid moiety and the synthesis of the cyclic amine, followed by their eventual coupling.

Figure 1: Retrosynthetic Disconnection of this compound

Direct Amidation and Coupling Reactions

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation by avoiding the isolation of intermediate compounds. For the synthesis of this compound, a one-pot approach would typically involve the in-situ activation of 3-methoxy-2-methylbenzoic acid followed immediately by the addition of cyclopentylamine.

Several methodologies are applicable for this transformation. A common strategy involves the use of coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group. Another approach is direct amidation catalyzed by various agents that facilitate the condensation reaction, often under dehydrating conditions. For instance, solid acid catalysts can be employed to promote the reaction between a carboxylic acid and an amine under solvent-free or minimal solvent conditions, simplifying workup procedures. orientjchem.org The reaction of 2-aminobenzamide (B116534) with aromatic benzoyl chlorides, for example, has been shown to proceed efficiently using a nano solid acid catalyst. orientjchem.org More advanced direct amidation catalysts, such as titanium tetrafluoride (TiF₄), have been shown to be effective for converting aromatic carboxylic acids into amides in refluxing toluene, with catalyst loading around 10 mol%. rsc.org

Below is a table summarizing potential one-pot approaches applicable to this synthesis.

| Method | Activating/Catalytic Agent | Typical Conditions | Advantages |

| Coupling Agent | Carbodiimides (e.g., DCC, EDC) | Room temperature, organic solvent (e.g., DCM, DMF) | Mild conditions, high yields |

| Acid Halide | Thionyl chloride (SOCl₂) | Cooled to room temp., anhydrous solvent | Highly reactive intermediate |

| Direct Amidation | Titanium Tetrafluoride (TiF₄) | Refluxing toluene | Catalytic, direct conversion |

| Solid Acid Catalyst | Sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO₃H) | Solvent-free, elevated temperature | Heterogeneous catalyst, easy removal |

This table is generated based on established principles of amide synthesis and is illustrative of methodologies applicable to the target compound.

Metal-Catalyzed Amidation Approaches

Transition metal-catalyzed reactions represent a powerful tool for C-N bond formation and are highly relevant for the synthesis of benzamides. These methods often exhibit high functional group tolerance and can proceed under milder conditions than some classical methods.

Palladium-catalyzed amidation (a variant of the Buchwald-Hartwig amination) is a prominent method, typically involving the cross-coupling of an aryl halide or triflate with an amine. semanticscholar.org To synthesize this compound via this route, one would start with an activated precursor like 2-bromo- or 2-chloro-6-methoxy-1-methylbenzene and couple it with cyclopentylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., dppf), and a base. nih.gov A key advantage is the ability to achieve high selectivity, as demonstrated in the site-selective amidation of dichloroazines where a Pd(OAc)₂/dppf system provided excellent C-2 selectivity. nih.gov

Iridium-catalyzed reactions offer an alternative pathway through direct C-H amidation. This advanced strategy can form the C-N bond by directly functionalizing a C-H bond on the aromatic ring, using the carboxylic acid group as a traceless directing group. sci-hub.senih.gov This approach is highly atom-economical. Other metals, such as copper, are also widely used in C-N coupling reactions and can be effective for amidation under various conditions. acs.org

The table below outlines key aspects of different metal-catalyzed strategies.

| Metal Catalyst | Precursor | Typical Ligand | Key Features |

| Palladium (Pd) | Aryl Halide/Triflate | Phosphines (e.g., dppf, XPhos) | High functional group tolerance, widely used. semanticscholar.orgnih.gov |

| Copper (Cu) | Aryl Halide | Diamines, Phenanthrolines | Cost-effective, effective for C-H functionalization. acs.org |

| Iridium (Ir) | Benzoic Acid | Cp* (pentamethylcyclopentadienyl) | Direct C-H amidation, atom-economical. sci-hub.senih.gov |

| Rhodium (Rh) | Benzoic Acid | Cp* | C-H activation and amidation. ibs.re.kr |

This table summarizes common metal-catalyzed amidation strategies applicable to the synthesis of substituted benzamides.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield, minimizing impurities, and ensuring the process is efficient and scalable. Key variables include solvent, temperature, and the stoichiometry of catalysts and reagents.

Solvent Selection and Temperature Control

The choice of solvent can profoundly impact the reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. For benzamide synthesis, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective. acs.org For instance, in a copper-mediated C-H functionalization, DMSO proved to be the most effective solvent, affording significantly higher yields compared to DMF or other solvents at 120 °C. acs.org The selection of greener solvents is also a growing consideration to reduce environmental impact. mdpi.com

Temperature control is a critical balancing act. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts or lead to the degradation of sensitive components. researchgate.net The optimal temperature depends on the specific reaction mechanism. Some metal-catalyzed couplings proceed efficiently at room temperature, while others may require heating to 100-120 °C or higher to achieve a reasonable conversion rate. acs.orgnih.gov For example, the synthesis of benzimidazoles from benzoic acid in high-temperature water showed that tuning the temperature and pressure could optimize the yield to around 90%. researchgate.net

Catalyst and Reagent Stoichiometry

The precise ratio of reactants and catalysts is fundamental to the success of the synthesis. In metal-catalyzed processes, the catalyst loading is a key optimization parameter. While higher catalyst loading can increase the reaction rate, it also increases costs and the amount of residual metal in the final product. Modern catalysts can be effective at very low loadings, from 1000 ppm (0.1 mol%) down to even lower levels, particularly in aqueous micellar conditions. nih.gov

The stoichiometry of the base is also critical in reactions that require one, such as Buchwald-Hartwig aminations. Screening various bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and their amounts is standard practice. For example, in one copper-catalyzed reaction, using 2.0 equivalents of Na₂CO₃ was found to be optimal. acs.org The ratio of the carboxylic acid (or its derivative) to the amine is also important. While a 1:1 ratio is theoretically sufficient, a slight excess of the more volatile or less expensive amine may be used to drive the reaction to completion.

The following interactive table illustrates how varying these parameters can influence the outcome of a hypothetical synthesis of this compound.

| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Base (equiv.) | Yield (%) |

| Toluene | 80 | 2.0 | 1.5 | 65 |

| DMF | 80 | 2.0 | 1.5 | 78 |

| DMSO | 80 | 2.0 | 1.5 | 85 |

| DMSO | 100 | 2.0 | 1.5 | 92 |

| DMSO | 120 | 2.0 | 1.5 | 88 |

| DMSO | 100 | 1.0 | 1.5 | 89 |

| DMSO | 100 | 2.0 | 2.0 | 94 |

| DMSO | 100 | 2.0 | 1.0 | 75 |

This table presents illustrative data based on general principles of reaction optimization to demonstrate the impact of changing conditions.

Stereoselective Synthesis Considerations (if applicable to chiral centers in related structures)

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, stereoselectivity would become a critical consideration if chiral centers were present in either the carboxylic acid or amine precursors, or if the final product could exhibit forms of chirality such as atropisomerism.

Atropisomerism can arise in sterically hindered benzamides, particularly those with bulky ortho-substituents, where rotation around the aryl-carbonyl or carbonyl-nitrogen bond is restricted. The synthesis of such axially chiral benzamides requires stereoselective methods, for instance, by using planar chiral (arene)chromium complexes to control the facial selectivity of a reaction. nih.gov

If a chiral amine or a chiral carboxylic acid were used, the primary goal would be to prevent racemization of the existing stereocenters during the amide coupling reaction. This is a significant challenge, especially in peptide synthesis. The development of racemization-free coupling reagents is an active area of research to ensure that the stereochemical integrity of the starting materials is maintained in the final product. rsc.org

Furthermore, if a prochiral substrate were used, an enantioselective reaction could be employed to create a new stereocenter with high enantiomeric excess. For example, the enantioselective oxidative cyclization of N-allyl benzamides using a chiral iodoarene catalyst can produce chiral oxazolines with high enantioselectivity. chemrxiv.org Similarly, palladium-catalyzed N-allylation has been used for the catalytic asymmetric synthesis of N-C axially chiral sulfonamides. nih.gov These examples highlight the types of strategies that would be necessary if a chiral analogue of this compound were the target.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton types and their chemical environments within a molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the aromatic ring, the cyclopentyl group, the methoxy (B1213986) group, the methyl group, and the amide N-H proton. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value for each signal would be key identifiers.

Aromatic Protons: The protons on the substituted benzene (B151609) ring would typically appear in the downfield region (approx. 6.5-8.0 ppm).

Amide Proton: The N-H proton of the amide group would likely appear as a broad singlet or a doublet, its chemical shift being sensitive to solvent and concentration.

Cyclopentyl Protons: The methine proton attached to the nitrogen (N-CH) would be distinct from the methylene (B1212753) protons (-CH2-) of the cyclopentyl ring.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group would appear as a sharp singlet.

Methyl Protons: The three protons of the methyl (-CH₃) group on the aromatic ring would also produce a distinct singlet.

Detailed analysis of coupling constants (J-values) would reveal which protons are adjacent to one another.

¹H NMR Data Table for this compound (Note: Specific experimental data for this compound is not available in the public domain based on conducted searches. The table below is a template for expected data.)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | NH |

| Data not available | Data not available | Data not available | Cyclopentyl-CH |

| Data not available | Data not available | Data not available | Cyclopentyl-CH₂ |

| Data not available | Data not available | Data not available | OCH₃ |

| Data not available | Data not available | Data not available | Ar-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information about the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon, aromatic carbons, cyclopentyl carbons, methoxy carbon, and the methyl carbon.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is typically found significantly downfield (approx. 160-180 ppm).

Aromatic Carbons: The carbons of the benzene ring would appear in the range of approximately 110-160 ppm. Carbons attached to substituents (methoxy, methyl, and the amide group) would have distinct chemical shifts from those bearing only hydrogen.

Cyclopentyl Carbons: The carbons of the cyclopentyl ring would resonate in the aliphatic region of the spectrum.

Methoxy Carbon: The carbon of the -OCH₃ group would appear in the 50-60 ppm range.

Methyl Carbon: The aromatic methyl carbon (-CH₃) would appear in the upfield region of the spectrum.

¹³C NMR Data Table for this compound (Note: Specific experimental data for this compound is not available in the public domain based on conducted searches. The table below is a template for expected data.)

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic-C |

| Data not available | Cyclopentyl-C |

| Data not available | OCH₃ |

| Data not available | Ar-CH₃ |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the connectivity within the cyclopentyl ring and to determine the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It would be used to definitively link each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of a compound's mass, allowing for the determination of its elemental formula. By comparing the experimentally measured exact mass with the calculated mass for possible chemical formulas, the correct formula for this compound (C₁₄H₁₉NO₂) could be unequivocally confirmed.

HRMS Data Table for this compound (Note: Specific experimental data for this compound is not available in the public domain based on conducted searches. The table below is a template for expected data.)

| Ion Type | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|---|---|

| C₁₄H₂₀NO₂⁺ | 234.1489 | Data not available |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In ESI-MS, the primary ion observed for this compound would likely be the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern, which can be induced within the mass spectrometer, could provide further structural verification by showing characteristic losses of fragments such as the cyclopentyl group or parts of the benzamide core.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be employed to confirm its molecular weight and assess its purity.

A hypothetical LC-MS analysis would involve dissolving a sample of the compound in a suitable solvent and injecting it into the LC system. A reversed-phase C18 column would likely be used, with a gradient elution mobile phase, such as a mixture of acetonitrile (B52724) and water (both containing a small percentage of formic acid to facilitate protonation). As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In positive ion mode, the molecule would be expected to be detected as a protonated molecular ion [M+H]⁺.

Table 1: Hypothetical LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Ionization Mode | ESI+ |

| Observed Ion (m/z) | 234.32 [M+H]⁺ |

| Retention Time (t_R_) | Dependent on specific LC conditions |

This analysis would confirm the identity of the compound by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight. The presence of a single, sharp chromatographic peak would indicate a high degree of purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Secondary amide N-H stretching |

| C-H Stretch (sp³) | 2850-3000 | Cyclopentyl and methyl C-H stretching |

| C=O Stretch (Amide I) | 1630-1680 | Amide carbonyl stretching |

| N-H Bend (Amide II) | 1510-1570 | Amide N-H bending |

| C=C Stretch | 1450-1600 | Aromatic ring C=C stretching |

| C-O Stretch | 1000-1300 | Aryl-alkyl ether C-O stretching |

The presence and specific positions of these peaks would provide strong evidence for the benzamide structure, including the secondary amide, the aromatic ring, and the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. The benzamide structure in this compound contains a benzene ring, which is a chromophore that absorbs UV light. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max_). These absorptions are due to π → π* electronic transitions within the aromatic ring. The exact position of λ_max_ can be influenced by the substituents on the ring.

Chromatographic Purity Assessment

Chromatographic techniques are essential for verifying the purity of a synthesized compound by separating it from any starting materials, byproducts, or other impurities.

Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective method for monitoring the progress of a chemical reaction and assessing the purity of the final product. A spot of the compound dissolved in a suitable solvent is applied to a TLC plate (e.g., silica gel). The plate is then developed in a sealed chamber with an appropriate mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. After development, the plate is visualized, typically under UV light. A pure compound should ideally appear as a single spot. The retention factor (R_f_) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under specific conditions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive technique used to determine the purity of a compound with great accuracy. A sample of this compound would be analyzed using a system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where the compound strongly absorbs. The analysis would be performed using a defined mobile phase composition and flow rate. The output, a chromatogram, would display peaks corresponding to the components of the sample. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should show a single major peak.

Table 3: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity Result | >99% (based on peak area) |

X Ray Crystallographic Analysis for Definitive Structural Confirmation

Crystal Growth and Optimization Techniques

The initial and critical step in the crystallographic analysis of N-cyclopentyl-3-methoxy-2-methylbenzamide is the cultivation of high-quality single crystals suitable for diffraction experiments. The slow evaporation technique is a commonly employed and effective method for growing such crystals. researchgate.netnih.govresearchgate.net

In this process, the compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is crucial; it must be one in which the compound is moderately soluble, and it should evaporate at a rate conducive to gradual crystal formation. Methanol, ethanol (B145695), or ethyl acetate (B1210297) are often suitable choices for benzamide (B126) derivatives. researchgate.netnih.gov The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days. This gradual increase in concentration beyond the saturation point encourages the nucleation and growth of well-ordered single crystals.

Optimization of this process may involve screening various solvents or solvent systems to control the crystal habit and quality. Factors such as temperature, humidity, and atmospheric pressure are also carefully controlled to ensure slow, uniform growth, which is essential for obtaining crystals with minimal defects and sufficient size for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Acquisition

Once suitable single crystals of this compound are obtained, a carefully selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature, often around 100 K or 150 K, using a cryostream of nitrogen gas. mdpi.com This cryogenic temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions and sharper diffraction spots.

The diffractometer is equipped with a focused X-ray source, commonly using molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) radiation. mdpi.commdpi.com As the crystal is rotated through a series of angles, a detector, such as a CCD or CMOS sensor, records the intensities and positions of the diffracted X-ray beams. This comprehensive dataset of reflections is then processed to determine the unit cell parameters and the symmetry of the crystal lattice. The structure is subsequently solved using direct methods and refined using full-matrix least-squares techniques. nih.gov

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₉NO₂ |

| Formula weight | 233.31 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.15 Å, b = 8.25 Å, c = 15.50 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1253.1 ų |

| Z | 4 |

| Calculated density | 1.235 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

Note: The data in this table is illustrative and represents typical values for a benzamide derivative.

Determination of Molecular Geometry and Bond Parameters

The refined crystal structure provides a wealth of information about the molecular geometry of this compound. The analysis yields precise measurements of all bond lengths and angles within the molecule. The aromatic ring is expected to be planar, with C-C bond lengths characteristic of a benzene (B151609) ring. The amide linkage, a key functional group, displays partial double bond character in the C-N bond due to resonance, resulting in a shorter bond length than a typical C-N single bond. The geometry around the amide nitrogen is trigonal planar.

Table 2: Selected Bond Lengths and Angles for this compound.

| Measurement | Value |

|---|---|

| Bond Lengths (Å) | |

| C(carbonyl)-O(carbonyl) | 1.24 |

| C(carbonyl)-N | 1.34 |

| N-C(cyclopentyl) | 1.47 |

| C(aromatic)-C(carbonyl) | 1.50 |

| **Bond Angles (°) ** | |

| O(carbonyl)-C(carbonyl)-N | 122.0 |

| O(carbonyl)-C(carbonyl)-C(aromatic) | 120.5 |

| N-C(carbonyl)-C(aromatic) | 117.5 |

Note: The data in this table is illustrative, representing typical geometric parameters for benzamide structures.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, the most significant of these is expected to be hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong N-H···O=C hydrogen bonds, which often link molecules into chains or dimers. researchgate.net

Table 3: Illustrative Hydrogen Bond Geometry.

| D–H···A | d(D–H) [Å] | d(H···A) [Å] | d(D···A) [Å] | <(DHA) [°] |

|---|

Note: D = donor atom, A = acceptor atom. The data is illustrative of a typical N-H···O hydrogen bond.

Absolute Stereochemistry Assignment

The assignment of absolute stereochemistry is relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. This typically occurs when a molecule contains one or more stereocenters, such as a carbon atom bonded to four different groups.

This compound does not possess any chiral centers. The molecule is achiral and therefore does not exist as a pair of enantiomers. Consequently, the determination of absolute stereochemistry is not applicable to the crystallographic analysis of this compound. If a crystal structure belongs to a centrosymmetric space group, it confirms the presence of both enantiomers in equal amounts (a racemic mixture) for a chiral molecule, but for an achiral molecule like this one, it simply reflects the inherent symmetry within the crystal.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties. These methods, particularly those based on Density Functional Theory (DFT), are used to predict geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This process involves calculating the molecule's electronic energy and minimizing it with respect to the positions of the nuclei. mdpi.com For N-cyclopentyl-3-methoxy-2-methylbenzamide, DFT calculations would identify the most energetically favorable conformation by adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is found. researchgate.net The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) is crucial as it determines the balance between computational cost and the accuracy of the resulting optimized structure. mdpi.comarxiv.org The geometry optimization process is iterative, progressively refining the structure to achieve a stable state. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital, capable of accepting electrons, and its energy level corresponds to the electron affinity and electrophilicity of the molecule. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Key Parameters in Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A primary indicator of molecular stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov An MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. nih.gov Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. nih.gov Green areas represent neutral or non-polar regions. nih.gov For this compound, an MEP map would highlight the electronegative oxygen atoms of the methoxy (B1213986) and amide groups as potential sites for electrophilic interaction, while hydrogen atoms bonded to nitrogen or carbon might appear as electron-deficient sites. nih.govnih.gov

Solvent Effects and Solvation Models (e.g., PCM calculations)

Chemical reactions and molecular properties are often significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. PCM treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This approach allows for the calculation of solvation energy and the prediction of how a solvent might alter the geometry, electronic structure, and reactivity of this compound compared to its state in a vacuum (gas phase).

Theoretical Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical ¹³C and ¹H NMR spectra can be generated. These predicted shifts are then compared with experimental data to confirm or elucidate the molecular structure. For this compound, DFT calculations can be used to predict the chemical shifts for the carbon and hydrogen atoms, with particular attention to the methoxy group, which can exhibit characteristic shifts depending on its orientation relative to the aromatic ring. researchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a specific biological target. The simulation involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or affinity. samipubco.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. samipubco.comnih.gov

Ligand-Protein Binding Mode Prediction

No information available.

Analysis of Hydrogen Bond Networks and Hydrophobic Interactions

No information available.

Scoring Function Evaluation and Binding Affinity Estimation

No information available.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

No information available.

Structure Activity Relationship Sar Studies

Systemic Variation of Benzamide (B126) Substituents

The biological activity of N-cyclopentyl-3-methoxy-2-methylbenzamide is intricately linked to the nature and arrangement of its substituents. The following sections explore the impact of modifications to each key functional group.

Cyclopentyl Moiety Modifications

The N-cyclopentyl group plays a crucial role in the molecule's interaction with its biological targets. Modifications to this aliphatic ring can significantly alter efficacy and selectivity. While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, in some receptor systems, the size and lipophilicity of the N-alkyl or N-cycloalkyl substituent are critical for optimal binding.

In a hypothetical study of analogs, varying the size of the cycloalkyl ring could yield the following results:

| Compound ID | N-Substituent | Relative Activity |

| 1a | Cyclobutyl | 0.8 |

| 1b | Cyclopentyl | 1.0 |

| 1c | Cyclohexyl | 0.9 |

| 1d | Cycloheptyl | 0.6 |

This hypothetical data suggests that the cyclopentyl ring may offer an optimal balance of size and conformational flexibility for fitting into a specific binding pocket. The introduction of substituents on the cyclopentyl ring, such as methyl or hydroxyl groups, could further probe the steric and electronic requirements of the binding site.

Methoxy (B1213986) Group Positional and Substituent Effects

The position and electronic nature of the methoxy group on the benzamide ring are critical determinants of bioactivity. The meta-position (C3) of the methoxy group in the parent compound is significant. Studies on other benzamide series have shown that moving the methoxy group to the ortho or para positions can drastically alter receptor affinity and selectivity. nih.govresearchgate.netnih.gov The electron-donating nature of the methoxy group can influence the electron density of the aromatic ring and the amide functionality, which can be crucial for interactions with receptor residues. nih.govnih.gov

Replacing the methoxy group with other substituents can further elucidate the SAR. For example, substituting it with a more strongly electron-donating group like an amino group, or an electron-withdrawing group like a nitro group, would modulate the electronic properties of the benzamide core and likely impact biological activity.

A comparative analysis of positional isomers of a related methoxybenzamide series might show the following:

| Compound ID | Methoxy Position | Receptor Affinity (Ki, nM) |

| 2a | 2-methoxy | 150 |

| 2b | 3-methoxy | 50 |

| 2c | 4-methoxy | 200 |

This illustrative data underscores the importance of the 3-methoxy substitution for potent activity in this hypothetical series.

Methyl Group Positional and Substituent Effects

The ortho-methyl group (at C2) in this compound is expected to have a profound impact on the molecule's conformation and, consequently, its biological activity. This is often referred to as the "ortho-effect." The steric hindrance introduced by the methyl group can force the amide bond out of the plane of the benzene (B151609) ring, leading to a specific three-dimensional arrangement that may be favorable for binding to a particular receptor.

The effect of the ortho-methyl group can be explored by comparing it with analogs where the methyl group is at a different position or replaced by other substituents.

| Compound ID | Methyl Position | Conformation (Dihedral Angle °) | Relative Potency |

| 3a | 2-methyl | 60 | 1.0 |

| 3b | 3-methyl | 25 | 0.4 |

| 3c | 4-methyl | 20 | 0.5 |

| 3d | No methyl | 15 | 0.2 |

This hypothetical table illustrates how the ortho-methyl group could enforce a specific conformation that is beneficial for activity. Replacing the methyl group with larger alkyl groups (e.g., ethyl) or smaller atoms (e.g., hydrogen or fluorine) would help to define the acceptable steric bulk at this position.

Benzamide Core Modifications

Alterations to the fundamental benzamide core can lead to significant changes in biological activity. This can involve replacing the benzene ring with other aromatic systems, such as thiophene (B33073), pyridine, or pyrazole, to explore the impact of heteroatoms and different electronic distributions. Furthermore, modifications to the amide linkage itself, for instance, by creating a thioamide or a retro-amide, would drastically alter the hydrogen bonding capabilities and electronic properties of the molecule.

Conformational Analysis and its Impact on Bioactivity

The three-dimensional shape of this compound is a key factor in its biological function. As mentioned in section 6.1.3., the ortho-methyl group is likely to induce a non-planar conformation between the benzoyl group and the amide plane. This steric effect can lead to a preferred rotational isomer (rotamer) that presents a specific pharmacophore to the biological target.

Investigation of Molecular Targets and Mechanisms of Action Preclinical in Vitro Focus

Cellular Pathway Investigations

There is currently no specific in vitro data available in the scientific literature detailing the effects of N-cyclopentyl-3-methoxy-2-methylbenzamide on apoptotic pathways, including the phosphorylation of pro-apoptotic proteins such as BAD (Bcl-2 associated death promoter). The modulation of such pathways is a critical area of investigation for determining a compound's potential to induce programmed cell death in pathological conditions.

Specific studies evaluating the anti-proliferative effects of this compound on various cancer or other cell lines have not been identified in the reviewed literature. Therefore, no data on its potential to inhibit cell growth or viability is currently available.

There is no published research detailing the in vitro antimicrobial activity of this compound against specific bacterial strains. Its potential efficacy as an antibacterial agent has not been reported.

While no direct antiviral studies on this compound have been found, research into structurally related N-phenylbenzamide derivatives has shown antiviral potential against various viruses. These findings may provide a context for the potential, though unconfirmed, activity of the broader chemical class.

For instance, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against several strains of Enterovirus 71 (EV71). nih.govmdpi.com One of the most promising compounds identified was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which demonstrated activity against all tested EV71 strains at low micromolar concentrations. nih.govresearchgate.net The 50% inhibitory concentration (IC50) values for this compound ranged from 5.7 µM to 12 µM, with a 50% cytotoxic concentration (TC50) in Vero cells of 620 µM, indicating a favorable selectivity index. nih.gov This suggests that the N-phenylbenzamide scaffold is a promising starting point for the development of anti-enterovirus agents. nih.govnih.gov

Further studies on other N-substituted benzamides have also reported antiviral properties. For example, certain derivatives bearing a 1,3,4-oxadiazole (B1194373) unit displayed favorable curative activity against the Cucumber Mosaic Virus (CMV) in preliminary tests. nih.gov Another study investigating N-phenyl benzamides against Coxsackie virus A9 (CVA9) highlighted the essential role of the phenyl benzamide (B126) moiety for antiviral action. mdpi.com

These investigations into related benzamide compounds underscore the potential for this chemical class to exhibit antiviral effects, though specific in vitro studies are required to determine if this compound shares this activity.

Future Research Directions and Rational Derivative Design

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of next-generation analogues of N-cyclopentyl-3-methoxy-2-methylbenzamide will be crucial for optimizing its pharmacological profile. A systematic approach, grounded in established medicinal chemistry principles, can guide the synthesis of derivatives with improved potency and selectivity.

Key strategies will likely involve a detailed exploration of the structure-activity relationships (SAR) for this chemical series. nih.govnih.gov This process would entail the systematic modification of different parts of the molecule, including the N-cyclopentyl group, the methoxy (B1213986) and methyl substituents on the phenyl ring, and the core benzamide (B126) structure. Computational modeling and docking studies could be employed to visualize potential binding interactions and guide the design of new compounds. mdpi.com

Table 1: Proposed Modifications to this compound and their Rationale

| Molecular Component | Proposed Modification | Rationale for Enhanced Potency and Selectivity |

|---|---|---|

| N-cyclopentyl group | Introduction of steric bulk (e.g., cyclohexyl, adamantyl) | To probe the size of the binding pocket and potentially increase van der Waals interactions. |

| Incorporation of polar functional groups (e.g., hydroxyl, amino) | To introduce new hydrogen bonding opportunities and improve solubility. | |

| Replacement with heterocyclic rings (e.g., piperidine, morpholine) | To alter the conformational rigidity and introduce potential new interaction points. mdpi.com | |

| 3-methoxy group | Replacement with larger alkoxy groups (e.g., ethoxy, isopropoxy) | To explore the hydrophobic tolerance in this region of the binding site. |

| Conversion to a hydroxyl group | To act as a hydrogen bond donor or acceptor. | |

| Isosteric replacement (e.g., with a halogen or a small alkyl group) | To fine-tune electronic properties and steric interactions. | |

| 2-methyl group | Replacement with larger alkyl groups (e.g., ethyl, propyl) | To investigate the steric constraints around this position. |

| Substitution with electron-withdrawing groups (e.g., halogens) | To modulate the electronics of the phenyl ring and potentially influence binding affinity. | |

| Benzamide scaffold | Conformational restriction using bicyclic systems | To lock the molecule into a more bioactive conformation and improve binding affinity. mdpi.com |

| Introduction of bioisosteric replacements for the amide bond | To improve metabolic stability and pharmacokinetic properties. |

Exploration of Novel Analogues with Modified Scaffolds

Beyond simple functional group modifications, the exploration of entirely new molecular scaffolds that mimic the key pharmacophoric features of this compound could lead to the discovery of compounds with novel intellectual property and potentially improved therapeutic profiles. This approach, often referred to as scaffold hopping, can overcome limitations associated with the original chemical series, such as metabolic instability or off-target effects.

The design of novel scaffolds would begin with the identification of the essential pharmacophore of the parent molecule. This would involve determining the key functional groups and their spatial arrangement required for biological activity. Once the pharmacophore is defined, various computational and medicinal chemistry strategies can be employed to design new scaffolds that present these key features in a similar orientation.

Table 2: Potential Novel Scaffolds for Exploration

| Scaffold Class | Rationale for Exploration | Potential Advantages |

|---|---|---|

| Substituted Anilides | Bioisosteric replacement of the benzamide core. | May offer altered metabolic stability and different intellectual property space. |

| Thiophenecarboxamides | Replacement of the phenyl ring with a bioisosteric thiophene (B33073) ring. | Can modulate lipophilicity and electronic properties, potentially improving cell permeability and target engagement. |

| Cycloalkyl-fused Benzamides | Introduction of conformational rigidity to the core structure. | May lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. |

| N-Aryl Benzylamines | Alteration of the amide linker to a more flexible amine. | Could allow for different binding modes and improved pharmacokinetic properties. mdpi.com |

The synthesis of these novel analogues would require the development of flexible and efficient synthetic routes. mdpi.com Subsequent biological evaluation would be essential to determine if these new scaffolds retain or improve upon the desired activity of the original compound.

Development of Advanced Analytical Methodologies for Compound Characterization and Quantification

The successful development of this compound and its analogues as potential therapeutic agents will be critically dependent on the availability of robust and sensitive analytical methods. These methods are essential for confirming the structure and purity of newly synthesized compounds, as well as for quantifying their concentrations in biological matrices during preclinical and clinical studies.

For the structural characterization of novel analogues, a combination of spectroscopic and spectrometric techniques will be required.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be fundamental for elucidating the precise molecular structure and stereochemistry of new compounds.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be used to confirm the elemental composition.

X-ray crystallography could provide definitive proof of the three-dimensional structure of crystalline compounds. bohrium.com

For the quantification of these compounds in biological fluids such as plasma and urine, highly sensitive and selective methods will need to be developed and validated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. The development of a validated LC-MS/MS method would involve optimizing the chromatographic separation, the mass spectrometric detection parameters, and the sample preparation procedure.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection may also be suitable for certain applications, particularly for in vitro assays where the concentration of the analyte is higher.

The development of these advanced analytical methodologies will be a critical enabling step in the progression of this chemical series from early-stage discovery to potential clinical development.

Q & A

Q. What are the optimized synthetic routes for N-cyclopentyl-3-methoxy-2-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling a cyclopentylamine derivative with a substituted benzoyl chloride. For example, reacting 3-methoxy-2-methylbenzoyl chloride with cyclopentylamine under Schotten-Baumann conditions (e.g., dichloromethane, pyridine, 0–5°C) . Yield optimization may require inert atmospheres (N₂/Ar) to prevent side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, cyclopentyl protons as multiplet at δ 1.5–2.0 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms cyclopentyl ring puckering. Software like WinGX or OLEX2 refines structural parameters .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁NO₂).

Q. How can solubility and stability profiles of this compound be determined for in vitro assays?

- Methodology :

- Solubility : Use shake-flask method with solvents (DMSO, ethanol, PBS) and quantify via UV-Vis spectroscopy (λ_max ~270–300 nm for benzamides) .

- Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring over 1–4 weeks. Degradation products (e.g., hydrolyzed amide) identified via LC-MS .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Substituent variation : Modify methoxy/methyl groups (e.g., halogenation, alkyl chain extension) and test biological activity. For example, replace methoxy with ethoxy to assess hydrophobicity effects .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases, GPCRs) .

Q. How can computational modeling predict metabolic pathways and toxicity profiles of this compound?

- Methodology :

- In silico tools : SwissADME predicts CYP450 metabolism sites (e.g., oxidation at cyclopentyl or methoxy groups).

- Toxicity : ProTox-II assesses hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups are high-risk; absent here) .

Q. What in vitro and in vivo assays are suitable for evaluating its biological activity?

- Methodology :

- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria).

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination). Include positive controls (doxorubicin) and validate via Western blot (apoptosis markers) .

Q. How can environmental persistence and degradation pathways be studied?

- Methodology :

- Photolysis : Expose to UV light (254 nm) and analyze degradation via GC-MS.

- Biodegradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .

Q. What crystallographic databases or software are recommended for comparative analysis of its solid-state structure?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.